molecular formula C11H10BrN3S B2674085 4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 341013-59-0

4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2674085
M. Wt: 296.19
InChI Key: IXKYFOJFVVHCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the empirical formula C11H10BrN3S . It has a molecular weight of 296.19 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of the compound is SC1=NN=C (C2=CC (Br)=CC=C2)N1CC=C . The InChI string is 1S/C11H10BrN3S/c1-2-6-15-10 (13-14-11 (15)16)8-4-3-5-9 (12)7-8/h2-5,7H,1,6H2, (H,14,16) .


Physical And Chemical Properties Analysis

As mentioned earlier, 4-Allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol is a solid . More detailed physical and chemical properties could not be found from the web search results.

Scientific Research Applications

  • Antibacterial Activity
    • Field : Pharmaceutical Chemistry
    • Application : This compound has been used in the synthesis of new heterocycles that were evaluated for their antibacterial activity .
    • Method : A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and underwent thorough characterization .
    • Results : The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes. Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
  • Chemical Research

    • Field : Chemical Research
    • Application : This compound is available for purchase from chemical suppliers, indicating that it may be used in various chemical reactions or as a building block in the synthesis of more complex molecules .
    • Method : The specific methods of application would depend on the particular reaction or synthesis being performed. As a building block, it could be used in a variety of ways depending on the desired end product .
    • Results : The outcomes would vary widely depending on the specific use. In general, the use of this compound could enable the synthesis of new molecules with potential applications in various fields .
  • Pharmaceutical Research

    • Field : Pharmaceutical Research
    • Application : The compound has been used in the synthesis of new pharmaceuticals .
    • Method : The compound was used as a building block in the synthesis of a new pharmaceutical molecule .
    • Results : The synthesized pharmaceutical molecule showed promising results in preliminary tests .
  • Chemical Supplier

    • Field : Chemical Supply
    • Application : This compound is available for purchase from chemical suppliers, indicating that it may be used in various chemical reactions or as a building block in the synthesis of more complex molecules .
    • Method : The specific methods of application would depend on the particular reaction or synthesis being performed. As a building block, it could be used in a variety of ways depending on the desired end product .
    • Results : The outcomes would vary widely depending on the specific use. In general, the use of this compound could enable the synthesis of new molecules with potential applications in various fields .
  • Chemical Structure Analysis

    • Field : Chemical Structure Analysis
    • Application : The compound’s structure has been analyzed and documented, indicating its potential use in studies requiring a compound with its specific structure .
    • Method : The compound’s structure was analyzed using various chemical analysis techniques .
    • Results : The analysis provided a detailed understanding of the compound’s structure, which could inform its use in various applications .

Safety And Hazards

The compound is classified as a combustible solid . The WGK (Water Hazard Class) is 3 . The flash point is not applicable .

properties

IUPAC Name

3-(3-bromophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3S/c1-2-6-15-10(13-14-11(15)16)8-4-3-5-9(12)7-8/h2-5,7H,1,6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKYFOJFVVHCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol

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